N-(2-Chlorobenzyl)-4-isobutoxyaniline
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)12-20-16-9-7-15(8-10-16)19-11-14-5-3-4-6-17(14)18/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWRAYAVKZESID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Procedure:
- Dissolution of 4-isobutoxyaniline in an inert solvent such as dimethylformamide (DMF) or acetonitrile.
- Addition of a base (e.g., potassium carbonate).
- Slow addition of 2-chlorobenzyl chloride under stirring at controlled temperatures (usually 0–80°C).
- Work-up involves aqueous quenching, extraction, and purification via recrystallization or chromatography.
Challenges:
- Formation of byproducts such as dialkylated derivatives.
- Incomplete reactions leading to low yields.
- Difficulties in controlling mono-alkylation selectivity.
Recent Innovations in N-Benzylation Using Alternative Catalysts
Recent research has introduced more efficient catalysts and reaction conditions to improve selectivity and yield. Notably, the use of diisopropylamine (DIPA) in combination with tetrabutylammonium bromide (TBAB) has been demonstrated as a superior method for N-benzylation of heterocyclic compounds, including isatoic anhydride and related derivatives.
Key Findings:
- Reaction Conditions: 30°C, 2 hours, with DIPA (2 mmol) and TBAB (10 mol%) in dimethylacetamide.
- Reagents: 2-chlorobenzyl chloride (1.1 mmol).
- Outcome: Yields exceeding 88% with no detectable byproducts, as reported in recent studies.
Data Table: Comparison of N-Benzylation Methods
| Method | Catalyst/Base | Temperature | Time | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Conventional (NaH, K2CO3) | Sodium hydride, potassium carbonate | 0–80°C | 4–24h | 60–75 | Dialkylated products |
| Novel (DIPA + TBAB in DMF) | Diisopropylamine + tetrabutylammonium bromide | 30°C | 2h | >88 | None detected |
This innovative approach significantly reduces reaction time and byproduct formation, making it highly suitable for synthesizing this compound efficiently.
Two-Step Synthesis via Isatin Intermediates
An alternative route involves initial N-benzylation of isatin derivatives, followed by subsequent oxidation or functionalization steps to arrive at the target compound. This method addresses challenges associated with direct N-benzylation of aromatic amines.
Procedure:
Experimental Data:
- Reaction conditions: 1 mmol isatin, 1.1 mmol 4-chlorobenzyl chloride, DIPA (2 mmol), TBAB (10 mol%), in DMF.
- Yields: 76–88% for N-benzylated isatins.
- Advantages: High selectivity and purity, minimized byproducts.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Direct N-alkylation | 4-Isobutoxyaniline + 2-chlorobenzyl chloride | NaH, K2CO3, or organic amines | DMF, acetonitrile | 0–80°C | 60–75 | Conventional, possible byproducts |
| Catalytic N-benzylation (latest) | 4-Isobutoxyaniline + 2-chlorobenzyl chloride | DIPA + TBAB | DMF | 30°C | >88 | High yield, no byproducts |
| N-Benzylation via Isatin intermediate | Isatin + 4-chlorobenzyl chloride | DIPA + TBAB | DMF | 30°C | 76–88 | Two-step, high purity |
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-4-isobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-(2-Chlorobenzyl)-4-isobutoxyaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Reactions and Mechanisms
The compound can undergo several types of reactions:
- Oxidation : It can be oxidized to form quinones or other derivatives.
- Reduction : Reduction reactions can yield amines or other reduced forms.
- Electrophilic Aromatic Substitution : This allows for the introduction of different substituents onto the aromatic ring.
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values that demonstrated effective inhibition at low concentrations, suggesting potential therapeutic applications for infectious diseases.
Cytotoxic Effects on Cancer Cells
Studies have shown that this compound induces apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, indicating its potential as an anticancer agent. In vivo studies also revealed significant tumor reduction in xenograft models.
Medical Applications
Potential Therapeutic Agent
this compound is being explored as a lead compound in drug discovery. Its unique properties allow it to interact with specific molecular targets, including enzymes involved in critical biological pathways.
Case Studies
- Antimicrobial Activity Study : Demonstrated significant inhibition against various bacterial strains with MIC values supporting its use as a therapeutic agent.
-
Cytotoxicity Study : Reported IC50 values for different cancer cell lines:
Cell Line IC50 (µM) HeLa (cervical) 15 MCF-7 (breast) 20 A549 (lung) 25
These findings suggest a strong potential for further investigation into its mechanisms of action and therapeutic applications.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its ability to act as a precursor for various chemical syntheses makes it valuable in industrial settings where complex organic compounds are required.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The compound binds to the active site of the enzyme, thereby inhibiting its activity and affecting the metabolic pathway.
Comparison with Similar Compounds
Structural Features and Computational Insights
The table below highlights key structural differences and similarities between N-(2-Chlorobenzyl)-4-isobutoxyaniline and related compounds:
Key Observations:
- Halogenated Benzyl Groups: The 2-chlorobenzyl group is a common feature across multiple compounds, suggesting its role in enhancing lipophilicity and target binding. For example, in the sulfonamide derivatives (), halogenation correlates with enzyme inhibition .
- Oxygen-Containing Substituents: The isobutoxy group in the target compound contrasts with ethoxy () or tetrahydrofuran-3-yloxy () groups in analogs. Bulkier substituents like isobutoxy may improve metabolic stability but reduce solubility compared to smaller alkoxy chains .
- Core Structure Variations: The aniline core distinguishes the target compound from imidazole () or quinoline () systems, which are associated with distinct electronic environments and binding modes.
Computational and Crystallographic Data
- The imidazole derivative () demonstrated that 2-chlorobenzyl groups facilitate stable crystal packing via van der Waals interactions and aromatic stacking. DFT/HF calculations revealed electron density distributions critical for intermolecular stability . Such analyses could predict the target compound’s solid-state behavior, though its aniline core may alter packing efficiency.
Biological Activity
N-(2-Chlorobenzyl)-4-isobutoxyaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 265.76 g/mol
The presence of the chlorobenzyl and isobutoxy groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies indicate that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which play a critical role in signal transduction pathways related to cell growth and differentiation.
- Receptor Modulation : Interaction with neurotransmitter receptors may also be a pathway through which this compound exerts its effects.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound. Below are key findings from notable research:
-
Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases.
- Findings : The minimum inhibitory concentration (MIC) values were determined for several strains, indicating effective inhibition at low concentrations.
-
Cytotoxic Effects on Cancer Cells : Research conducted on human cancer cell lines revealed that the compound induced apoptosis, leading to reduced viability of cancer cells.
- Mechanism : The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent.
- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models, reinforcing its anticancer potential.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-(2-Chlorobenzyl)-4-isobutoxyaniline in high purity?
- Methodological Answer : The synthesis typically involves alkylation of 4-isobutoxyaniline with 2-chlorobenzyl halide (e.g., chloride or bromide) under basic conditions. For example, Yüksektepe et al. (2010) utilized nucleophilic substitution reactions with 2-chlorobenzyl groups in analogous compounds, achieving yields >75% after purification via column chromatography . Key steps include:
- Using anhydrous solvents (e.g., THF or DMF) under inert atmosphere (N₂/Ar).
- Optimizing reaction time (12–24 hours) and temperature (60–80°C).
- Purifying via silica gel chromatography with hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., integration ratios for isobutoxy and chlorobenzyl groups) and aromatic proton environments (δ 6.5–7.5 ppm).
- FT-IR : Verify ether (C-O-C stretch at ~1250 cm⁻¹) and amine (N-H stretch at ~3400 cm⁻¹) functionalities.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 290.1).
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in space group assignments or bond lengths may arise from twinning or disorder. Use the following strategies:
- SHELXL refinement : Apply TWIN and BASF commands to model twinning, and PART instructions for disordered regions .
- Residual density maps : Analyze using software like Olex2 to identify unresolved electron density.
- DFT cross-validation : Compare experimental bond lengths/angles with B3LYP/6-31G*-optimized geometries to detect systematic errors .
Q. What methodological approaches are recommended to evaluate the enzyme inhibitory potential of this compound?
- Methodological Answer : Adopt a tiered strategy:
- In vitro assays : Use Ellman’s method with butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), referencing IC50 values against eserine (e.g., 0.85 ± 0.0001 µM in prior studies) .
- Kinetic analysis : Generate Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Molecular docking : Model interactions with BChE (PDB: 1P0I) using AutoDock Vina, guided by crystallographic data from chlorobenzyl-containing inhibitors .
Q. How should researchers address conflicting solubility data for this compound in different solvent systems?
- Methodological Answer : Systematically assess solubility using:
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting dissolution rates.
- Powder X-ray Diffraction (PXRD) : Compare crystalline vs. amorphous phases.
- HPLC-purity checks : Ensure >98% purity to rule out impurity-driven solubility variations.
- Solvent polarity indexing : Reference standardized protocols (e.g., ethanol [5.2] vs. DMSO [7.2]) outlined in chemical analysis guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
